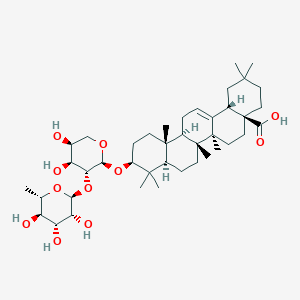

beta-Hederin

Description

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAJNOZMACNWJD-HVUPOBLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331673 | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-95-5 | |

| Record name | β-Hederin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35790-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Sourcing and Chromatographic Isolation of β-Hederin

Abstract: This guide provides a comprehensive technical overview for researchers and drug development professionals on the identification of natural sources and the systematic isolation of β-Hederin, a pentacyclic triterpenoid saponin of significant pharmacological interest. We delve into the rationale behind extraction methodologies, from conventional solvent-based approaches to modern ultrasound-assisted techniques, and detail the multi-stage chromatographic strategies essential for achieving high-purity isolates. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring a robust and reproducible workflow from raw plant biomass to characterized active compound.

Introduction: The Pharmacological Significance of β-Hederin

β-Hederin is an oleanane-type triterpenoid saponin, a class of natural products widely recognized for their diverse biological activities.[1] Structurally, it consists of a hydrophobic aglycone core (hederagenin) attached to hydrophilic sugar moieties, giving the molecule amphiphilic properties. This structure is foundational to its interaction with biological membranes and various cellular targets.

β-Hederin, along with its close structural analog α-Hederin, has been identified as a key bioactive constituent in several medicinal plants.[2][3] Research has highlighted its potential in various therapeutic areas, including antileishmanial[4][5] and anticancer activities.[1] For instance, studies have shown that it can induce apoptosis in breast cancer cells by modulating critical signaling pathways.[1] Given this therapeutic potential, reliable and efficient methods for sourcing and isolating high-purity β-Hederin are critical for advancing preclinical and clinical research.

Physicochemical Properties of β-Hederin

A foundational understanding of β-Hederin's properties is essential for designing effective extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₄₁H₆₆O₁₁ | [6] |

| Molar Mass | ~735.0 g/mol | [6] |

| Chemical Class | Triterpenoid Saponin | [6] |

| Aglycone | Hederagenin | [5] |

| Key Structural Features | Pentacyclic oleanane core with sugar moieties attached, conferring amphiphilic character. | [7] |

Natural Sources of β-Hederin

β-Hederin is predominantly found in plants of the Araliaceae family, with Common Ivy (Hedera helix L.) being the most widely recognized and utilized source.[4][7] However, it is also present in other species. The concentration of saponins can vary significantly based on the plant part, geographical location, and harvest time.[8]

| Plant Species | Family | Plant Part(s) Containing β-Hederin |

| Hedera helix L. (Common Ivy) | Araliaceae | Leaves, Stems[2][4][7] |

| Hedera nepalensis K. Koch | Araliaceae | Whole Plant[4][7] |

| Beta benghalensis | - | - |

| Clematis ganpiniana | Ranunculaceae | -[1] |

Isolation and Purification: A Multi-Step Workflow

The isolation of β-Hederin is challenging due to its occurrence in complex mixtures of structurally similar saponins.[9][10] A successful protocol, therefore, requires a multi-step approach combining efficient initial extraction with high-resolution chromatographic separation.

Diagram: General Isolation Workflow

The following diagram outlines the typical workflow for isolating β-Hederin from plant biomass.

Caption: A multi-phase workflow for the isolation and purification of β-Hederin.

Step 1: Extraction from Plant Material

The primary goal of extraction is to efficiently liberate saponins from the plant matrix into a solvent. The choice of solvent is critical; it must effectively solubilize the target saponins while minimizing the co-extraction of undesirable compounds like chlorophyll and lipids.

Causality Behind Experimental Choices:

-

Solvent: Ethanol-water mixtures are highly effective. The aqueous component enhances the solubility of the hydrophilic sugar chains, while the ethanol component solubilizes the hydrophobic triterpenoid core. An 80% ethanol concentration often represents an optimal balance.[3][11]

-

Method: While conventional methods like maceration or Soxhlet extraction are viable, modern techniques offer significant advantages.[12] Ultrasound-Assisted Extraction (UAE) is particularly efficient as acoustic cavitation disrupts plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher yields in shorter times and at lower temperatures, preserving thermolabile compounds.[3][12]

Protocol: Optimized Ultrasound-Assisted Extraction (UAE) of Saponins from Hedera helix

This protocol is based on optimized parameters reported in the literature for saponin extraction from Hedera helix.[3][11][13]

-

Preparation: Dry the plant material (Hedera helix leaves) at 40-50°C and grind to a fine powder (<315 µm particle size).[3]

-

Solvent Preparation: Prepare an 80% (v/v) ethanol-water solution.

-

Extraction Setup:

-

Sonication:

-

Recovery:

-

After extraction, separate the solid biomass from the liquid extract via centrifugation (e.g., 2500 rpm for 5 minutes) or vacuum filtration.[3]

-

Collect the supernatant (the extract).

-

-

Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude saponin extract.

Step 2: Chromatographic Purification

This is the most critical phase for isolating β-Hederin from its congeners. Due to the very similar polarities of different saponins within an extract, a single chromatographic step is rarely sufficient.[10] A combination of techniques is often employed.

Causality Behind Experimental Choices:

-

Technique Selection: High-Performance Liquid Chromatography (HPLC) is the workhorse for saponin purification.[14] Reversed-phase (RP) columns (e.g., C18) are most common, where more polar compounds elute earlier. For large-scale or more complex separations, liquid-liquid techniques like Counter-Current Chromatography (CCC) or Centrifugal Partition Chromatography (CPC) are exceptionally powerful.[15][16] CPC, for instance, avoids solid stationary phases, preventing irreversible adsorption and allowing for high sample loading and recovery.[16]

-

Detection: Saponins like β-Hederin lack strong UV chromophores, making standard UV detection at higher wavelengths inefficient.[10][14] Therefore, detection is best performed at low wavelengths (200-210 nm) or, more effectively, using universal detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[10]

Protocol: Reversed-Phase HPLC Purification

This protocol provides a general framework for analytical or semi-preparative HPLC.

-

Sample Preparation: Dissolve the crude or pre-fractionated saponin extract in the initial mobile phase solvent (e.g., methanol or acetonitrile-water mixture) and filter through a 0.45 µm syringe filter.

-

HPLC System & Column:

-

Mobile Phase & Gradient:

-

Phase A: Water (often with 0.1% formic acid to improve peak shape).

-

Phase B: Acetonitrile or Methanol.

-

Gradient: Develop a linear or step gradient, starting with a high concentration of Phase A and gradually increasing Phase B. A typical gradient might run from 20% B to 80% B over 40-60 minutes. The exact gradient must be optimized empirically.

-

-

Fraction Collection: Collect fractions corresponding to the target peaks identified by the detector.

-

Analysis: Analyze the collected fractions using analytical HPLC or TLC to assess purity. Pool the fractions containing pure β-Hederin.

-

Solvent Removal: Evaporate the solvent from the pooled fractions to yield the purified compound.

Diagram: Principle of Reversed-Phase Chromatography

Sources

- 1. The Apoptotic Effect of D Rhamnose β-Hederin, a Novel Oleanane-Type Triterpenoid Saponin on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Saponins of the ivy plant, Hedera helix, and their leishmanicidic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-Hederin | C41H66O11 | CID 441929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Chromatographic determination of plant saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Countercurrent chromatography separation of saponins by skeleton type from Ampelozizyphus amazonicus for off-line ultra-high-performance liquid chromatography/high resolution accurate mass spectrometry analysis and characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Highly pure alpha-hederin from Hedera helix leaves isolated by centrifugal partition chromatography | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

An In-Depth Technical Guide to β-Hederin: From Chemical Structure to Therapeutic Potential

A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Prominence of β-Hederin in Natural Product Research

β-Hederin, a pentacyclic triterpenoid saponin, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from plants of the Araliaceae family, such as English Ivy (Hedera helix), and other species like Clematis ganpiniana, this natural compound has demonstrated a remarkable spectrum of biological activities.[1][2] Its intricate chemical architecture underpins a range of pharmacological effects, including potent anti-cancer, anti-inflammatory, and antileishmanial properties.[1][3] This guide provides a comprehensive technical overview of β-Hederin, detailing its chemical and physical properties, robust experimental protocols for its study, and an exploration of its mechanisms of action, thereby offering a vital resource for its advancement in therapeutic development.

Section 1: Chemical Structure and Physicochemical Properties

A thorough understanding of β-Hederin's chemical and physical characteristics is fundamental to its application in research and drug development.

Chemical Identity

-

IUPAC Name: (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[4]

-

Molecular Formula: C₄₁H₆₆O₁₁[4]

-

CAS Number: 35790-95-5[4]

-

Synonyms: Prosapogenin CP2, Eleutheroside K, Tauroside C, Glycoside L-C, Saponin PB, Hederoside C[4]

β-Hederin is classified as a triterpenoid saponin, characterized by a hydrophobic aglycone (sapogenin) backbone and hydrophilic sugar moieties. This amphipathic nature is crucial to its biological activity.[4]

Physicochemical Data

A compilation of key physicochemical properties of β-Hederin is presented in Table 1. These parameters are essential for designing experimental protocols, including solvent selection for extraction and bioassays, as well as for formulation development.

| Property | Value | Source(s) |

| Molecular Weight | 734.96 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | ~215°C (decomposition) (for α-Hederin) | [5] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and ethanol; sparingly soluble in water. | [6] |

Structural Elucidation: Spectroscopic Analysis

The definitive identification and structural confirmation of β-Hederin are achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton of β-Hederin. Key chemical shifts are indicative of the triterpenoid core and the attached sugar residues. The publicly available ¹³C NMR data serves as a critical reference for researchers to confirm the identity and purity of their isolated compound.[4]

Section 2: Experimental Protocols for the Investigation of β-Hederin

The following section outlines detailed, field-proven methodologies for the extraction, characterization, and biological evaluation of β-Hederin. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Extraction and Purification of β-Hederin from Hedera helix

The isolation of β-Hederin from its natural source is a multi-step process requiring careful optimization. The following protocol is a synthesis of established methods for the extraction of saponins from Hedera helix.[2][6][7]

Rationale: The choice of an ethanol-water mixture as the extraction solvent is based on the polarity of saponins, which possess both hydrophilic (sugar) and lipophilic (aglycone) components. Ultrasound-assisted extraction is employed to enhance the efficiency of cell wall disruption and solvent penetration, thereby increasing the yield of the target compound in a shorter time frame and at lower temperatures, which helps to prevent degradation.[2][7]

Step-by-Step Protocol:

-

Plant Material Preparation:

-

Obtain dried leaves of Hedera helix.

-

Grind the leaves into a fine powder to increase the surface area for extraction.

-

-

Ultrasound-Assisted Extraction:

-

Solvent Evaporation and Fractionation:

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

-

The concentrated extract is then subjected to further purification steps.

-

-

Chromatographic Purification:

-

Employ column chromatography with a suitable stationary phase (e.g., silica gel or reversed-phase C18) for the separation of saponins.

-

Elute the column with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing β-Hederin.

-

-

Final Purification:

-

Pool the fractions rich in β-Hederin and subject them to further purification by preparative HPLC to obtain the pure compound.

-

Confirm the identity and purity of the isolated β-Hederin using spectroscopic methods (NMR, Mass Spectrometry) and comparison with a reference standard.

-

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the qualitative and quantitative analysis of β-Hederin.

Rationale: Reversed-phase HPLC with a C18 column is the method of choice for separating saponins due to their amphipathic nature. The use of a gradient elution allows for the effective separation of a complex mixture of compounds with varying polarities.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve a known amount of the purified β-Hederin or plant extract in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength where the analyte absorbs (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify the β-Hederin peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of β-Hederin in the sample by creating a calibration curve with known concentrations of the standard.

-

Assessment of Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Rationale: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of β-Hederin in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of β-Hederin. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Determine the IC₅₀ value (the concentration of β-Hederin that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Section 3: Biological Activities and Mechanisms of Action

β-Hederin exhibits a diverse range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anti-Cancer Activity

β-Hederin has demonstrated significant cytotoxic effects against various cancer cell lines.[8] The primary mechanism of its anti-cancer action is the induction of apoptosis, or programmed cell death.

Mechanism of Action: Induction of Apoptosis

β-Hederin triggers apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to cell death.[9]

Signaling Pathway Modulation:

The pro-apoptotic effects of β-Hederin are mediated through the modulation of key signaling pathways that regulate cell survival and proliferation.

-

PI3K/Akt Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival. β-Hederin has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway and promoting apoptosis.[10][11]

-

ERK Pathway Activation: In contrast to its effect on the PI3K/Akt pathway, β-Hederin can activate the Extracellular signal-regulated kinase (ERK) pathway. While the ERK pathway is often associated with cell proliferation, its sustained activation can also lead to apoptosis in certain cellular contexts.

Below is a diagram illustrating the proposed mechanism of β-Hederin-induced apoptosis.

Caption: Proposed signaling pathway of β-Hederin-induced apoptosis.

Anti-inflammatory Activity

β-Hederin also possesses notable anti-inflammatory properties. Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of β-Hederin are attributed to its ability to suppress the production of pro-inflammatory mediators. One key mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages.[3] Overproduction of NO is a hallmark of inflammatory conditions.

Experimental Protocol: Nitric Oxide Production Assay

This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of NO via the induction of inducible nitric oxide synthase (iNOS). The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Protocol:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of β-Hederin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with LPS alone and a no-treatment control.

-

-

Griess Assay:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition for each concentration of β-Hederin and determine the IC₅₀ value.

-

Antileishmanial Activity

β-Hederin has demonstrated significant activity against Leishmania parasites, which are responsible for the disease leishmaniasis.[1]

Quantitative Data on Biological Activities

The following table summarizes the reported IC₅₀ values for the biological activities of β-Hederin and its close analogue, α-Hederin.

| Compound | Activity | Cell Line/Organism | IC₅₀ Value | Source(s) |

| β-Hederin | Antileishmanial | L. mexicana promastigotes | 1.5 µM | [1] |

| Antileishmanial | L. mexicana amastigotes | 68 nM | [1] | |

| Cytotoxicity | THP1 cells | 4.57 µM | [1] | |

| α-Hederin | Cytotoxicity | SKOV-3 (Ovarian Cancer) | 2.48 ± 0.32 µg/mL | [8] |

| Cytotoxicity | A549 (Lung Cancer) | > 10 µg/mL | [12] | |

| Cytotoxicity | MRC-5 (Normal Lung Fibroblasts) | > 10 µg/mL | [12] |

Conclusion and Future Directions

β-Hederin stands out as a promising natural product with a multifaceted pharmacological profile. Its potent anti-cancer activity, mediated through the induction of apoptosis via key signaling pathways, and its significant anti-inflammatory and antileishmanial effects, position it as a strong candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the full therapeutic potential of this remarkable molecule. Future research should focus on optimizing its delivery through novel formulation strategies to enhance bioavailability and on conducting in-depth in vivo studies to validate its efficacy and safety in relevant disease models.

References

-

PubChem. Beta-Hederin. National Center for Biotechnology Information. [Link]

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

-

MDPI. Methods of Obtaining Extracts from Hedera helix L. Leaves and Evaluation of the Total Saponins Content. [Link]

-

Science.gov. lines ic50 values: Topics by Science.gov. [Link]

-

PubMed. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema. [Link]

-

PubChem. Alpha-Hederin. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts. [Link]

-

National Center for Biotechnology Information. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. [Link]

-

National Center for Biotechnology Information. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. [Link]

- Google Patents. Process for producing an extract of ivy leaves.

-

PubMed. Alpha-Hederin, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line. [Link]

-

ResearchGate. IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … [Link]

-

MDPI. Green Extraction Techniques of Phytochemicals from Hedera helix L. and In Vitro Characterization of the Extracts. [Link]

- Google Patents. METHOD FOR PREPARING AN EXTRACT OF HEDERA HELIX LEAVES, AND PHARMACEUTICAL PRODUCT.

-

PubMed. Antiinflammatory activity of alpha-hederin methyl ester from the alkaline hydrolysate of the butanol fraction of Kalopanax pictus bark extract. [Link]

-

ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b... [Link]

-

PubMed. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids. [Link]

-

ResearchGate. (PDF) Anti-inflammatory activities of flavonoid derivates. [Link]

-

National Center for Biotechnology Information. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). [Link]

-

MDPI. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Mean (± standard deviation) IC 50 values of anti- inflammatory activity of crude extracts of H. zeyheri compared to their respective positive controls. [Link]

-

SciELO. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C41H66O11 | CID 441929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20060057236A1 - Process for producing an extract of ivy leaves - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Alpha-Hederin, the Active Saponin of Nigella sativa, as an Anticancer Agent Inducing Apoptosis in the SKOV-3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of β-Hederin in Plants: From Core Pathway to Biotechnological Application

Abstract

Beta-Hederin, a monodesmosidic triterpenoid saponin, is a compound of significant interest to the pharmaceutical and cosmetic industries due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2] Found in numerous plant species, its synthesis is a complex, multi-step process originating from the isoprenoid pathway.[3][4] This technical guide provides an in-depth exploration of the β-Hederin biosynthetic pathway, detailing the enzymatic steps, key gene families, and regulatory mechanisms. It is designed for researchers, scientists, and drug development professionals, offering not just a descriptive overview but also a practical guide to the experimental methodologies used to elucidate and engineer this pathway. We will delve into the causality behind experimental designs, present validated protocols, and discuss the future of saponin bioengineering.

The Architectural Framework of Triterpenoid Saponin Biosynthesis

Triterpenoid saponins are a vast class of plant specialized metabolites characterized by a hydrophobic triterpenoid aglycone (sapogenin) linked to one or more hydrophilic sugar moieties.[5][6] Their biosynthesis is a testament to the modularity and evolutionary ingenuity of plant biochemistry, generally proceeding through three major stages:

-

Scaffold Formation: The linear 30-carbon precursor, 2,3-oxidosqualene, is cyclized into one of numerous pentacyclic triterpene skeletons. This foundational step is catalyzed by enzymes known as oxidosqualene cyclases (OSCs).[3][5][7]

-

Scaffold Decoration: The core triterpene skeleton undergoes a series of oxidative modifications, such as hydroxylations and carboxylations. These reactions, which create immense structural diversity, are primarily catalyzed by cytochrome P450 monooxygenases (P450s).[8][9]

-

Glycosylation: Finally, sugar moieties are attached to the decorated aglycone (sapogenin) by UDP-dependent glycosyltransferases (UGTs), rendering the molecule more water-soluble and often modulating its biological activity.[5][10][11]

The biosynthesis of β-Hederin is a classic exemplar of this framework, beginning with the oleanane-type skeleton, β-amyrin.

The Core Biosynthetic Pathway of β-Hederin

The conversion of the universal precursor 2,3-oxidosqualene to β-Hederin involves a sequence of four critical enzymatic transformations. Each step is catalyzed by a specific class of enzyme, whose genes have been identified and characterized in various saponin-producing plants.

Step 1: Cyclization of 2,3-Oxidosqualene to β-Amyrin

The pathway initiates with the stereospecific cyclization of (3S)-2,3-oxidosqualene into the pentacyclic triterpenoid, β-amyrin.[12] This complex reaction, which generates five fused rings and eight asymmetric centers in a single concerted transformation, is the committed step for the biosynthesis of all oleanane-type saponins, including β-Hederin.[3][12]

-

Enzyme: β-amyrin synthase (bAS) [EC 5.4.99.39]

-

Enzyme Class: Oxidosqualene Cyclase (OSC)

-

Substrate: (3S)-2,3-Oxidosqualene

-

Product: β-Amyrin

The discovery of bAS genes in plants like Panax ginseng was a critical breakthrough, with functional validation often performed by expressing the gene in lanosterol synthase-deficient yeast, which subsequently produces β-amyrin.[12][13]

Step 2: C-28 Oxidation of β-Amyrin to Oleanolic Acid

Following its formation, the β-amyrin skeleton is decorated by P450 enzymes. The first key modification en route to hederagenin is the sequential, three-step oxidation of the methyl group at the C-28 position to a carboxyl group, yielding oleanolic acid.[14][15]

-

Enzyme: β-amyrin C-28 oxidase [EC 1.14.14.126]

-

Enzyme Class: Cytochrome P450 (CYP)

-

Substrate: β-Amyrin

-

Intermediates: Erythrodiol, Oleanolic Aldehyde

-

Product: Oleanolic Acid

This transformation is remarkably catalyzed by a single, multifunctional P450 enzyme.[14][16] Extensive research has identified members of the CYP716A subfamily as the key players in this reaction across numerous plant species.[15][16][17][18][19] For example, CYP716A12 from Medicago truncatula and CYP716A52v2 from Panax ginseng have been functionally confirmed to catalyze this precise three-step oxidation.[15][16]

Step 3: C-23 Hydroxylation of Oleanolic Acid to Hederagenin

The sapogenin aglycone of β-Hederin, hederagenin, is formed by the hydroxylation of oleanolic acid at the C-23 position.

-

Enzyme: Oleanolic acid C-23 hydroxylase

-

Enzyme Class: Cytochrome P450 (CYP)

-

Substrate: Oleanolic Acid

-

Product: Hederagenin

While this step is crucial, the specific P450s responsible are less universally characterized than the C-28 oxidases. However, evidence points towards members of the CYP72A subfamily . For instance, a CYP72A-like enzyme in Humulus lupulus is suggested to be involved in hederagenin synthesis by catalyzing this C-23 hydroxylation.[20]

Step 4: Glycosylation of Hederagenin to β-Hederin

The final stage is the attachment of sugar moieties to the hederagenin aglycone. β-Hederin is a monodesmosidic saponin, meaning it has a single sugar chain. Specifically, it possesses a trisaccharide chain attached to the hydroxyl group at the C-3 position (3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranose). This requires a series of glycosylation events catalyzed by UGTs.

-

Enzymes: UDP-glycosyltransferases (UGTs)

-

Enzyme Class: Glycosyltransferase (GT)

-

Substrate: Hederagenin

-

Product: β-Hederin (via intermediates)

The initial glycosylation, attaching the first sugar to the C-3 hydroxyl group, is a critical step. Research in plants like Barbarea vulgaris has identified enzymes from the UGT73C subfamily that catalyze the 3-O-glucosylation of hederagenin.[6][7][21][22] Subsequent UGTs are then required to extend the sugar chain. The diversity and specificity of UGTs are major contributors to the vast array of saponin structures found in nature.[10][23]

Pathway Visualization

The complete biosynthetic pathway from 2,3-Oxidosqualene to β-Hederin is summarized in the diagram below.

Caption: The β-Hederin biosynthetic pathway.

Key Enzyme Families: A Closer Look

The structural diversification of triterpenoids is driven by the catalytic activities of large, versatile enzyme families. Understanding these families is paramount for pathway elucidation and engineering.

| Enzyme Class | Key Family/Subfamily | Role in β-Hederin Pathway | Example Genes/Enzymes | Plant Source |

| Oxidosqualene Cyclase (OSC) | β-Amyrin Synthase | Forms the β-amyrin skeleton | PNY1 | Panax ginseng[13] |

| MtAMY1 | Medicago truncatula[3] | |||

| Cytochrome P450 (CYP) | CYP716A | C-28 oxidation of β-amyrin | CYP716A12 | Medicago truncatula[16][24] |

| CYP716A52v2 | Panax ginseng[15] | |||

| CYP72A | C-23 hydroxylation of oleanolic acid | CYP72A-like | Humulus lupulus[20] | |

| UDP-Glycosyltransferase (UGT) | UGT73C | 3-O-glycosylation of hederagenin | UGT73C10, UGT73C11 | Barbarea vulgaris[6][21] |

| UGT73F3 | Medicago truncatula[5] |

Methodologies for Pathway Discovery and Validation

Elucidating a biosynthetic pathway like that of β-Hederin requires a multi-faceted approach combining genomics, biochemistry, and molecular biology. The logic behind this workflow is to move from broad, correlational data to direct, causal evidence of enzyme function.

Experimental Workflow: From Gene Candidate to Functional Proof

A typical workflow for identifying and characterizing a new enzyme in the pathway, such as a P450 or UGT, is outlined below.

Caption: Workflow for gene identification and functional characterization.

Protocol: Heterologous Expression and Functional Characterization of a Candidate β-Amyrin C-28 Oxidase (CYP716A) in Saccharomyces cerevisiae

This protocol describes a self-validating system to confirm the function of a candidate P450. The causality is clear: if the candidate gene truly encodes a β-amyrin C-28 oxidase, its expression in a yeast strain producing β-amyrin should result in the accumulation of oleanolic acid.

1. Preparation of Yeast Strains and Plasmids:

-

Rationale: A standard laboratory yeast strain cannot produce β-amyrin. Therefore, we must first create a "chassis" strain that provides the substrate for our enzyme of interest.

-

Step 1.1: Select a suitable S. cerevisiae strain (e.g., WAT11).

-

Step 1.2: Clone the coding sequence of a known β-amyrin synthase (e.g., MtAMY1) into a yeast expression vector (e.g., pYES-DEST52) to create pY-bAS .

-

Step 1.3: Clone your candidate P450 gene (e.g., Candidate-CYP716A) and a compatible cytochrome P450 reductase (CPR) into a second, compatible yeast expression vector (e.g., pESC-URA) to create pE-Candidate-CPR . A CPR is essential as it provides the necessary electrons for P450 catalytic activity.

-

Step 1.4: Transform the yeast strain with the plasmids.

-

Control Strain: Transform yeast with pY-bAS and an empty pESC-URA vector. This strain will produce β-amyrin but not the products of its oxidation. This is a critical negative control.

-

Test Strain: Co-transform yeast with pY-bAS and pE-Candidate-CPR . This strain will produce β-amyrin and express the candidate oxidase.

-

2. Yeast Culture and Induction:

-

Rationale: Yeast expression vectors are often under the control of inducible promoters (e.g., GAL1), allowing for controlled protein production after the cells have reached a suitable density.

-

Step 2.1: Grow pre-cultures of both Control and Test strains overnight in selective synthetic complete (SC) medium containing glucose.

-

Step 2.2: Inoculate main cultures in SC medium with glucose and grow to an OD600 of ~0.8.

-

Step 2.3: Pellet the cells and resuspend them in induction medium (SC containing galactose instead of glucose) to induce gene expression.

-

Step 2.4: Incubate for 48-72 hours to allow for protein expression and metabolite production.

3. Metabolite Extraction and Analysis:

-

Rationale: Triterpenoids are hydrophobic and must be extracted from the yeast cells using organic solvents for analysis by mass spectrometry.

-

Step 3.1: Harvest yeast cells by centrifugation.

-

Step 3.2: Perform alkaline hydrolysis by resuspending the pellet in 20% KOH in 50% ethanol and heating at 80°C for 15 minutes. This breaks open the cells and saponifies lipids.

-

Step 3.3: Extract the non-saponifiable fraction (containing triterpenoids) with an equal volume of n-hexane or ethyl acetate. Repeat three times.

-

Step 3.4: Pool the organic phases, evaporate to dryness under nitrogen, and re-dissolve in a suitable solvent.

-

Step 3.5: Derivatize the samples (e.g., using BSTFA for silylation) to make the triterpenoids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Step 3.6: Analyze by GC-MS. Compare the chromatograms of the Control and Test strains.

4. Validation:

-

Expected Outcome: The Control strain should show a prominent peak corresponding to β-amyrin. The Test strain should show a reduced β-amyrin peak and new peaks corresponding to erythrodiol and oleanolic acid.

-

Confirmation: The identity of the new peaks must be confirmed by comparing their retention times and mass fragmentation patterns to those of authentic chemical standards.

Conclusion and Future Perspectives

The biosynthetic pathway of β-Hederin is a well-defined process involving three key enzyme classes: OSCs, P450s, and UGTs. The identification of genes encoding these enzymes, particularly from the CYP716A and UGT73C families, has paved the way for biotechnological applications.[16][21] Metabolic engineering in microbial hosts like yeast or in plants like Nicotiana benthamiana offers a promising avenue for the sustainable and scalable production of hederagenin and its glycosylated derivatives.[17]

Future research will likely focus on discovering the remaining unidentified P450s and UGTs, understanding the transcriptional regulation of the entire pathway, and exploring the vast substrate promiscuity of these enzymes to generate novel saponin structures with enhanced therapeutic properties. The principles and protocols outlined in this guide provide a robust framework for scientists aiming to explore and exploit the rich chemistry of plant triterpenoid saponins.

References

-

Fukushima, E. O., Seki, H., Ohyama, K., Ono, E., Umemoto, N., Mizutani, M., Saito, K., & Muranaka, T. (2011). CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis. Plant and Cell Physiology, 52(12), 2050–2061. [Link]

-

Carelli, M., Biazzi, E., Panara, F., Tava, A., Scaramelli, L., Porceddu, A., Graham, N., Odoardi, M., Piano, E., Arcioni, S., & Scotti, C. (2011). Medicago truncatula CYP716A12 is a multifunctional oxidase involved in the biosynthesis of hemolytic saponins. The Plant Cell, 23(8), 3070–3081. [Link]

-

Seki, H., Sawai, S., Ohyama, K., Mizutani, M., Ohnishi, T., Sudo, H., Akashi, T., Aoki, T., Saito, K., & Muranaka, T. (2011). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science, 2, 45. [Link]

-

Seki, H., Ohyama, K., Sawai, S., Mizutani, M., Ohnishi, T., Sudo, H., Fukushima, E. O., Akashi, T., Aoki, T., Saito, K., & Muranaka, T. (2015). P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins. Plant & Cell Physiology, 56(8), 1463–1471. [Link]

-

Augustin, J. M., Drok, S., Shinoda, T., Sanmiya, K., Nielsen, J. K., Khakimov, B., Olsen, C. E., Hansen, E. H., Kuzina, V., & Bak, S. (2012). UDP-glycosyltransferases from the UGT73C subfamily in Barbarea vulgaris catalyze sapogenin 3-O-glucosylation in saponin-mediated insect resistance. Plant Physiology, 160(4), 1881–1895. [Link]

-

Grokipedia. (2026). Beta-amyrin synthase. Grokipedia. [Link]

-

Naoumkina, M. A., Modolo, L. V., Huhman, D. V., Urbanczyk-Wochniak, E., Tang, Y., Sumner, L. W., & Dixon, R. A. (2010). Genomic and Coexpression Analyses Predict Multiple Genes Involved in Triterpene Saponin Biosynthesis in Medicago truncatula. The Plant Cell, 22(3), 850–866. [Link]

-

Augustin, J. M., Drok, S., Shinoda, T., Sanmiya, K., Nielsen, J. K., Khakimov, B., Olsen, C. E., Hansen, E. H., Kuzina, V., & Bak, S. (2012). UDP-Glycosyltransferases from the UGT73C Subfamily in Barbarea vulgaris Catalyze Sapogenin 3-O-Glucosylation in Saponin-Mediated Insect Resistance. Plant Physiology, 160(4), 1881–1895. [Link]

-

Yendo, A. C. A., de Costa, F., da Costa, C. T., Colling, L. C., Gosmann, G., & Fett-Neto, A. G. (2014). Biosynthesis of Plant Triterpenoid Saponins: Genes, Enzymes and their Regulation. Mini-Reviews in Organic Chemistry, 11(3), 292–306. [Link]

-

Wang, Y., Zhang, Y. J., Chen, L., & Dai, J. F. (2022). [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review]. Sheng Wu Gong Cheng Xue Bao, 38(3), 1004–1024. [Link]

-

Fukushima, E. O., Seki, H., Sawai, S., Suzuki, M., Ohyama, K., Saito, K., & Muranaka, T. (2011). CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis. Semantic Scholar. [Link]

-

Yasumoto, S., Fukushima, E. O., Seki, H., & Muranaka, T. (2016). Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast. Journal of Wood Science, 62(1), 83–91. [Link]

-

Drok, S., Khakimov, B., Augustin, J. M., & Bak, S. (2018). A tandem array of UDP-glycosyltransferases from the UGT73C subfamily glycosylate sapogenins, forming a spectrum of mono- and bisdesmosidic saponins. Plant Molecular Biology, 97(1-2), 129–144. [Link]

-

Liu, Y., Zhang, Y., Yang, S., Xia, G., & Sun, H. (2020). Full-Length Transcriptome Analyses of Genes Involved in Triterpenoid Saponin Biosynthesis of Psammosilene tunicoides Hairy Root Cultures With Exogenous Salicylic Acid. Frontiers in Plant Science, 11, 584988. [Link]

-

Fukushima, E. O., Seki, H., Ohyama, K., Ono, E., Umemoto, N., Mizutani, M., Saito, K., & Muranaka, T. (2011). CYP716A Subfamily Members are Multifunctional Oxidases in Triterpenoid Biosynthesis. Plant and Cell Physiology, 52(12), 2050–2061. [Link]

-

Augustin, J. M., Drok, S., Shinoda, T., Sanmiya, K., Nielsen, J. K., Khakimov, B., Olsen, C. E., Hansen, E. H., Kuzina, V., & Bak, S. (2012). UDP-Glycosyltransferases from the UGT73C Subfamily in Barbarea vulgaris Catalyze Sapogenin 3-O-Glucosylation in Saponin-Mediated Insect Resistance. Plant Physiology, 160(4), 1881-1895. [Link]

-

Han, J. Y., Kim, M. J., Choi, Y. E., & In, J. G. (2011). Functional analysis of β-amyrin synthase gene in ginsenoside biosynthesis by RNA interference. Planta Medica, 77(1), 87–91. [Link]

-

Rahimi, S., Kim, Y. B., & Kim, J. K. (2019). Triterpenoid-biosynthetic UDP-glycosyltransferases from plants. Biotechnology and Bioprocess Engineering, 24, 563–573. [Link]

-

Li, C., Li, Y., Wu, Q., Li, J., Fu, C., & Chen, L. (2020). Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis. BMC Genomics, 21(1), 74. [Link]

-

Wang, M., Li, Y., Wu, G., Yue, J., & Sun, Y. (2022). Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng. ACS Synthetic Biology, 11(3), 1189–1200. [Link]

-

Liu, Y., Zhang, Y., & Sun, H. (2024). The UGT73 Family of Glycosyltransferases in Plants: Gene Structure, Catalytic Mechanisms, and Biological Functions. International Journal of Molecular Sciences, 25(1), 1. [Link]

-

Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers in Plant Science, 8, 1278. [Link]

-

UniProt Consortium. (2019). Beta-amyrin 28-monooxygenase - Solanum lycopersicum (Tomato). UniProtKB. [Link]

-

Han, J. Y., Hwang, H. S., Choi, S. W., Kim, H. J., & Choi, Y. E. (2013). Involvement of β-Amyrin 28-Oxidase (CYP716A52v2) in Oleanane-Type Ginsenoside Biosynthesis in Panax ginseng. Plant and Cell Physiology, 54(10), 1711–1721. [Link]

-

Wang, Y., Zhang, H., Zhang, X., Yang, T., Li, Y., & Gao, W. (2020). Cloning, Yeast Expression, and Characterization of a β-Amyrin C-28 Oxidase (CYP716A249) Involved in Triterpenoid Biosynthesis in Polygala tenuifolia. Biological & Pharmaceutical Bulletin, 43(12), 1904–1911. [Link]

-

Chen, J., Liu, Y., Wang, F., Liu, Y., Liu, H., Wang, C., & Zhang, J. (2022). Cytochrome P450 Monooxygenase/Cytochrome P450 Reductase Bi-Enzymatic System Isolated From Ilex asprella for Regio-Specific Oxidation of Pentacyclic Triterpenoids. Frontiers in Plant Science, 13, 867664. [Link]

-

Zeng, L., Zhang, Y., & Chen, J. (2018). Current knowledge and development of hederagenin as a promising medicinal agent: A comprehensive review. ResearchGate. [Link]

-

Zeng, L., Zhang, Y., & Chen, J. (2018). Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review. RSC Advances, 8(45), 25449-25466. [Link]

-

Zeng, L., Zhang, Y., & Chen, J. (2018). Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review. PubMed Central. [Link]

-

Li, Y., Liu, Y., & Sun, H. (2024). Recent Progress in Health Benefits of Hederagenin and Its Glycosides. Molecules, 29(1), 1. [Link]

Sources

- 1. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 10. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. Functional analysis of β-amyrin synthase gene in ginsenoside biosynthesis by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast [jstage.jst.go.jp]

- 18. Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cloning, Yeast Expression, and Characterization of a β-Amyrin C-28 Oxidase (CYP716A249) Involved in Triterpenoid Biosynthesis in Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. UDP-glycosyltransferases from the UGT73C subfamily in Barbarea vulgaris catalyze sapogenin 3-O-glucosylation in saponin-mediated insect resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A tandem array of UDP-glycosyltransferases from the UGT73C subfamily glycosylate sapogenins, forming a spectrum of mono- and bisdesmosidic saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

beta-Hederin literature review of biological activities

An In-Depth Technical Guide to the Biological Activities of β-Hederin for Drug Discovery Professionals

Foreword

β-Hederin, a pentacyclic triterpenoid saponin found predominantly in plants of the Araliaceae family, such as English Ivy (Hedera helix), is emerging from the annals of traditional medicine into the forefront of modern pharmacological research.[1] As natural product chemists and drug development scientists, we are constantly seeking novel scaffolds with potent and selective biological activities. β-Hederin, and its close structural relatives like α-Hederin, represent a compelling class of molecules whose therapeutic potential is rooted in a complex interplay with cellular membranes and key signaling pathways.

This guide eschews a conventional review format. Instead, it is structured to provide a foundational, mechanism-driven understanding of β-Hederin's bioactivities, tailored for the researcher in a drug discovery setting. We will dissect its anticancer, anti-inflammatory, and antiviral properties not merely as a list of effects, but as a series of validated, mechanistically-grounded phenomena. The causality behind experimental choices and the inherent logic of the protocols are emphasized to provide not just data, but actionable insights for your own research and development programs.

The Anticancer Potential of β-Hederin: A Mechanistic Deep Dive

The most extensively documented activity of β-Hederin and related saponins is their cytotoxicity against various cancer cell lines.[2] This is not a generalized toxicity but a nuanced process involving the targeted induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway. This specificity offers a promising therapeutic window, as demonstrated by the weaker effects observed on normal, non-cancerous cell lines.[3][4]

Induction of Mitochondria-Mediated Apoptosis

β-Hederin's pro-apoptotic activity converges on the mitochondria, the cell's powerhouse and a central regulator of apoptosis.[3] The process is initiated by the molecule's ability to perturb cellular signaling, leading to a cascade of events that culminates in cell death.

Key Mechanistic Events:

-

Modulation of Pro- and Anti-Apoptotic Proteins: β-Hederin treatment alters the delicate balance of the Bcl-2 family of proteins. It leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio is a critical commitment step towards apoptosis.[5]

-

Mitochondrial Membrane Depolarization: The increased Bax/Bcl-2 ratio compromises the integrity of the outer mitochondrial membrane, leading to a significant drop in the mitochondrial membrane potential (ΔΨm).[3][6][7]

-

Release of Pro-Apoptotic Factors: The permeabilized mitochondrial membrane releases key signaling molecules into the cytoplasm, most notably Cytochrome C and Apoptotic Protease Activating Factor-1 (Apaf-1).[3][6]

-

Caspase Activation Cascade: In the cytoplasm, Cytochrome C and Apaf-1 assemble to form the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9 then acts as an initiator caspase, cleaving and activating the executioner caspase, caspase-3.[3][6][8] Activated caspase-3 is responsible for dismantling the cell by cleaving a host of cellular substrates.

Perturbation of Core Survival Signaling Pathways

Beyond the direct mitochondrial effects, β-Hederin modulates critical cell survival and proliferation pathways, effectively cutting off the cancer cells' escape routes.

-

PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central node for cell survival signaling, and its hyperactivity is a hallmark of many cancers. A novel derivative, D-Rhamnose β-hederin (DRβ-H), has been shown to inhibit this pathway.[3][4] This inhibition prevents the phosphorylation and activation of AKT, thereby removing a key pro-survival signal and sensitizing the cells to apoptosis.

-

ERK Pathway Activation: Conversely, the same studies have shown that DRβ-H activates the Extracellular signal-regulated kinase (ERK) signaling pathway.[3][4] While often associated with proliferation, sustained ERK activation can also promote apoptosis, a phenomenon known as "excitotoxic" signaling. This dual modulation of PI3K/AKT and ERK pathways demonstrates a sophisticated mechanism of action.[4]

Inhibition of Exosome-Mediated Communication

A novel anticancer mechanism for DRβ-H involves the inhibition of tumor-derived exosome secretion.[9] Exosomes are small vesicles that cancer cells use to communicate with their microenvironment, promoting proliferation and metastasis. By reducing the release of these exosomes, DRβ-H can disrupt this critical communication network, thereby inhibiting cancer cell growth.[9]

Caption: β-Hederin induced apoptosis in cancer cells.

Quantitative Data Summary: In Vitro Cytotoxicity

The efficacy of β-Hederin and its derivatives varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| β-Hederin | L. mexicana amastigotes | Leishmaniasis | 68 nM | [1] |

| β-Hederin | L. mexicana promastigotes | Leishmaniasis | 1.5 µM | [1] |

| β-Hederin | THP1 cells | Human Leukemia | 4.57 µM | [1] |

| α-Hederin | MCF-7 | Breast (ER+) | ~2 µg/ml | [6] |

| α-Hederin | MDA-MB-231 | Breast (ER-) | ~2 µg/ml | [6] |

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a critical driver of numerous pathologies, including cancer and metabolic diseases. The aglycone of β-Hederin, hederagenin, and related saponins have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[10][11][12]

Mechanism: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), a signaling cascade is initiated that leads to the activation of NF-κB, its translocation to the nucleus, and the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.

Hederagenin has been shown to inhibit this pathway.[11] It can prevent the degradation of the inhibitory subunit IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the production of pro-inflammatory cytokines.[11] This mechanism has been observed in models of diabetic cardiomyopathy and endothelial dysfunction.[11]

Caption: Inhibition of the NF-kB pathway by Hederagenin.

Antiviral Properties

The investigation into the antiviral activities of this class of saponins is an emerging field. Studies on Hederasaponin B, another major saponin from Hedera helix, have shown promising activity against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[13][14][15]

Mechanism: Inhibition of Viral Protein Synthesis

The primary antiviral mechanism appears to be the disruption of the viral life cycle within the host cell. Specifically, Hederasaponin B was found to inhibit the expression of the viral capsid protein VP2.[13][15] By preventing the synthesis of essential structural proteins, the saponin effectively halts the assembly of new, infectious viral particles. This action was confirmed by a significant reduction in the visible cytopathic effect (CPE) in cell culture.[13][15]

Quantitative Data Summary: Antiviral Efficacy

| Compound | Virus | Cell Line | EC50 Value | Reference |

| Hederasaponin B | EV71 C3 | Vero | 24.77 µg/ml | [14] |

| Hederasaponin B | EV71 C4a | Vero | 41.77 µg/ml | [14] |

Core Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of findings, it is crucial to employ robust, well-validated experimental protocols. The following section details the step-by-step methodologies for assessing the key biological activities of β-Hederin.

Caption: Experimental workflow for anticancer evaluation.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of β-Hederin in culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with β-Hederin at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells by flow cytometry within one hour. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a sample, such as caspases, Bcl-2 family members, or signaling proteins like AKT and ERK.[3][4][6]

-

Protein Extraction: Treat cells with β-Hederin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-p-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

β-Hederin presents a scientifically validated natural scaffold with potent and diverse biological activities. Its ability to induce apoptosis in cancer cells via the mitochondrial pathway, modulate key survival signals, and interfere with tumor communication highlights its significant potential as a lead compound for oncology drug discovery.[3][9] Furthermore, the anti-inflammatory and antiviral properties of its structural relatives suggest a broader therapeutic utility that warrants further investigation.[11][15]

For drug development professionals, the path forward involves a multi-pronged approach:

-

Medicinal Chemistry: Structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Validation: Moving from cell-based assays to preclinical animal models to assess efficacy and safety.

-

Target Deconvolution: Utilizing advanced techniques to precisely identify the direct molecular binding partners of β-Hederin to fully elucidate its mechanism of action.

This guide provides the foundational knowledge and experimental framework to confidently embark on the exploration of β-Hederin and its derivatives as next-generation therapeutic agents.

References

-

Cheng L, Xia T-S, Wang Y-F, Zhou W, Liang X-Q, Xue J-Q, et al. (2014) The Apoptotic Effect of D Rhamnose β-Hederin, a Novel Oleanane-Type Triterpenoid Saponin on Breast Cancer Cells. PLoS ONE 9(3): e90848. [Link]

-

Cheng L, Xia T-S, Wang Y-F, Zhou W, Liang X-Q, Xue J-Q, et al. (2014) The Apoptotic Effect of D Rhamnose β-Hederin, a Novel Oleanane-Type Triterpenoid Saponin on Breast Cancer Cells. PLoS ONE. [Link]

-

Frontiers Media SA. (2024) Recent advances in the anti-tumor activities of saponins through cholesterol regulation. Frontiers in Pharmacology. [Link]

-

Wang Y, Xia T, Wang F, Zhou W, Liang X, Cheng L, Xue J, Wang Y, Zhang T. (2018) D Rhamnose β-Hederin against human breast cancer by reducing tumor-derived exosomes. Oncology Letters. 16(4):5172-5178. [Link]

-

Xia T, Wang Y, Zhou W, Liang X, Xue J, Cheng L, Wang Y, Zhang T. (2014) The anticancer effect and mechanism of α-hederin on breast cancer cells. International Journal of Oncology. 45(2):757-63. [Link]

-

Xia T, Wang Y, Zhou W, Liang X, Xue J, Cheng L, Wang Y, Zhang T. (2014) The anticancer effect and mechanism of α-hederin on breast cancer cells. Spandidos Publications. [Link]

-

Xia T, Wang Y, Zhou W, Liang X, Xue J, Cheng L, Wang Y, Zhang T. (2014) The anticancer effect and mechanism of α-hederin on breast cancer cells. National Library of Medicine. [Link]

-

Li, M., et al. (2023). Molecular mechanism of α-Hederin in tumor progression. Biomedicine & Pharmacotherapy. [Link]

-

Patsnap. (2024) What is the mechanism of α-Hederin? Synapse. [Link]

-

MDPI. (2024) Recent Progress in Health Benefits of Hederagenin and Its Glycosides. Molecules. [Link]

-

Jeong H, Kwon Y, Kim H, Lee S, Park J, Kim J, Kim J, Lee B. (2014) Antiviral Activity of Hederasaponin B from Hedera helix against Enterovirus 71 Subgenotypes C3 and C4a. ResearchGate. [Link]

-

Jeong H, Kwon Y, Kim H, Lee S, Park J, Kim J, Kim J, Lee B. (2014) Antiviral Activity of Hederasaponin B from Hedera helix against Enterovirus 71 Subgenotypes C3 and C4a. National Center for Biotechnology Information. [Link]

-

MDPI. (2018) A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn. Molecules. [Link]

-

Su, S., et al. (2019). Anti-inflammatory effects of hederagenin on diabetic cardiomyopathy via inhibiting NF-κB and Smads signaling pathways in a type-2 diabetic mice model. National Center for Biotechnology Information. [Link]

-

Xia, T., et al. (2014). The anticancer effect and mechanism of α-hederin on breast cancer cells. ResearchGate. [Link]

-

MDPI. (2024) Recent Progress in Health Benefits of Hederagenin and Its Glycosides. [Link]

-

ResearchGate. (2019) Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro. [Link]

-

National Center for Biotechnology Information. (n.d.). Beta-Hederin. PubChem Compound Database. [Link]

-

Jeong H, Kwon Y, Kim H, Lee S, Park J, Kim J, Kim J, Lee B. (2014) Antiviral Activity of Hederasaponin B from Hedera helix against Enterovirus 71 Subgenotypes C3 and C4a. National Library of Medicine. [Link]

-

Chengdu Biopurify Phytochemicals Ltd. (n.d.). CAS 35790-95-5 | this compound. [Link]

-

ResearchGate. (2021) Protocol to Assess In Vitro the Biological Activity of Insulin Glulisine, Insulin Detemir and Insulin Degludec and Potential Biosimilars. [Link]

-

Hernandez, J., et al. (2023). Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro. National Center for Biotechnology Information. [Link]

-

EDQM. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular mechanism of α-Hederin in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Apoptotic Effect of D Rhamnose β-Hederin, a Novel Oleanane-Type Triterpenoid Saponin on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Apoptotic Effect of D Rhamnose β-Hederin, a Novel Oleanane-Type Triterpenoid Saponin on Breast Cancer Cells | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The anticancer effect and mechanism of α-hederin on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D Rhamnose β-Hederin against human breast cancer by reducing tumor-derived exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of hederagenin on diabetic cardiomyopathy via inhibiting NF-κB and Smads signaling pathways in a type-2 diabetic mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Progress in Health Benefits of Hederagenin and Its Glycosides | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Activity of Hederasaponin B from Hedera helix against Enterovirus 71 Subgenotypes C3 and C4a - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of Hederasaponin B from Hedera helix against Enterovirus 71 Subgenotypes C3 and C4a - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of β-Hederin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the realm of natural product chemistry and drug development, the precise structural elucidation of bioactive compounds is paramount. Triterpenoid saponins, a diverse class of glycosides, have garnered significant attention for their wide array of pharmacological activities. Among these, β-Hederin, a monodesmosidic saponin isolated from plants of the Araliaceae family, such as English Ivy (Hedera helix), stands out for its potential therapeutic applications. This guide provides a comprehensive technical overview of the spectroscopic data of β-Hederin, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to not only present the data but also to provide insights into the experimental rationale and methodologies, thereby empowering researchers to confidently identify and characterize this promising molecule.

Introduction to β-Hederin

β-Hederin is a triterpenoid saponin with the chemical formula C41H66O11 and a molecular weight of 735.0 g/mol .[1] Its structure consists of a pentacyclic triterpenoid aglycone, hederagenin, linked to a disaccharide chain at the C-3 position. The sugar moiety is composed of an α-L-arabinopyranosyl unit and a 6-deoxy-α-L-mannopyranosyl (α-L-rhamnopyranosyl) unit. The structural complexity and stereochemistry of β-Hederin necessitate the use of advanced spectroscopic techniques for its unambiguous identification.

Mass Spectrometry Analysis of β-Hederin

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about saponins through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of these relatively polar and thermally labile compounds.

Experimental Protocol: ESI-MS/MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of β-Hederin.

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a UHPLC system is ideal for this analysis, providing high resolution and accuracy.

Methodology:

-

Sample Preparation: A dilute solution of β-Hederin (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water (1:1, v/v).

-

Chromatographic Separation (Optional but Recommended): While direct infusion can be used, coupling with a UHPLC system allows for the separation of β-Hederin from other components in a crude extract. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote protonation.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Both positive and negative ESI modes are valuable. The positive mode ([M+H]+ or [M+Na]+) often provides information about the sugar chain, while the negative mode ([M-H]-) can yield insights into both the aglycone and the sugar moiety.[2]

-

Capillary Voltage: Typically set between 3-5 kV.

-

Cone Voltage: Optimized to achieve good ionization without excessive in-source fragmentation.

-

Collision Energy (for MS/MS): A ramped collision energy (e.g., 20-60 eV) is employed to induce fragmentation and obtain a rich fragmentation spectrum.

-

Collision Gas: Argon is commonly used as the collision gas.

-

Interpretation of Mass Spectra

The ESI mass spectrum of β-Hederin will show a prominent pseudomolecular ion. In positive mode, this will be [M+H]+ at m/z 735.46 or [M+Na]+ at m/z 757.44. In negative mode, the [M-H]- ion at m/z 733.44 is observed.